7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C6H3ClN4O3 . It is a derivative of 7-nitro-2,1,3-benzoxadiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine has been established in several studies . The compound has a molecular weight of 214.57 .Chemical Reactions Analysis
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine and its derivatives have been studied for their interactions with various enzymes. For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, has been shown to inhibit glutathione S-transferases (GSTs) through a suicide inhibition mechanism .Scientific Research Applications
Oxidation and Nitration Studies
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine plays a significant role in the oxidation of substituted anilines to nitroso-compounds, demonstrating its utility in chemical synthesis. It is particularly noted for its application in generating the 7-nitro derivative of 4-fluoro-2,1,3-benzoxadiazole through nitration processes (Nunno, Florio, & Todesco, 1970).
Fluorescent Probing and Imaging
The compound is extensively used in developing novel fluorescent probes for detecting specific substances, such as hydrogen sulfide (H2S) in biological systems. These probes leverage the thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) amine for selective detection, offering a powerful tool for bioimaging and studying cellular functions (Wang, Lv, & Guo, 2017); (Pak et al., 2016).
Analytical Chemistry Applications
This chemical is crucial in the derivatization of amines and amino acids for their analysis using High-Performance Liquid Chromatography (HPLC), evidencing its importance in analytical methodologies. Such applications are pivotal for precise quantification and identification of amines and amino acids in various samples (Aboul-Enein, Elbashir, & Suliman, 2011).
Enantiomer Resolution
The compound is also utilized in resolving the enantiomers of alcohols and amines by HPLC after derivatization with specific fluorescent chiral reagents, underscoring its utility in stereochemical analyses and the pharmaceutical industry's chiral purity assessments (Toyo’oka et al., 1994).
Membrane Asymmetry Assays
In the study of lipid transport and membrane structure, fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues derived from 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine are employed. These compounds facilitate the examination of membrane asymmetry through specific chemical modifications, providing insights into the dynamics of lipid bilayers (McIntyre & Sleight, 1991).
properties
IUPAC Name |
7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWTWPQGWLSURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370668 | |
Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
CAS RN |
227199-11-3 | |
Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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